molecular formula C11H9NO B3144016 2-(pyridin-3-yl)phenol CAS No. 54168-07-9

2-(pyridin-3-yl)phenol

Cat. No.: B3144016
CAS No.: 54168-07-9
M. Wt: 171.19 g/mol
InChI Key: JBXIAFBIDZKQDU-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)phenol is an organic compound that consists of a phenol group attached to a pyridine ring at the 3-position

Scientific Research Applications

2-(pyridin-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific functional properties.

Mechanism of Action

The anti-inflammatory effects of pyrimidines, including 3-(2-Hydroxyphenyl)pyridine , are attributed to their ability to modulate key inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. By inhibiting these mediators, pyrimidines contribute to the body’s response against inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated phenol under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is conducted in a solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the pyridine ring can produce piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)phenol
  • 2-(pyridin-4-yl)phenol
  • 2-(pyrimidin-5-yl)phenol

Uniqueness

2-(pyridin-3-yl)phenol is unique due to the specific position of the pyridine ring, which influences its chemical reactivity and biological activity. The 3-position attachment allows for distinct interactions with molecular targets compared to its isomers, making it a valuable compound in various applications.

Properties

IUPAC Name

2-pyridin-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXIAFBIDZKQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Bromophenol (0.5 g, 2.9 mmol) was dissolved in dimethoxyethane/water (2:1). Pyridin-3-ylboronic acid (0.71 g, 5.8 mmol) and Pd(dppf)Cl2 (0.12 g, 0.14 mmol), sodium carbonate (1.2 g, 14 mmol) were added thereto, followed by stirring for 1 hour under reflux. After the completion of the reaction, the reaction mixture was added with water, and extracted with ethyl acetate. The obtained organic layer was dried over magnesium sulfate, concentrated under reduced pressure, and purified by column chromatography to obtain 2-(pyridin-3-yl)phenol (0.25 g, 20%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
dimethoxyethane water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(3-pyridyl)phenyl benzyl ether (6.67 g, 25.52 mmol) was dissolved in MeOH (100 mL). Argon was bubbled through this solution for 10 min to remove oxygen. Then Pd/C (350 mg 5 w %) was added, and the reaction mixture was put into the Parr-reactor and shaken for 16 hr under a hydrogen atmosphere at 80 psi. After the hydrogenation, the mixture was filtered over diatomaceous earth, and the colourless solution was evaporated to dryness. The crude product was recrystallized from 2-propanol to yield a white crystalline material (3.54 g, 79%). M.p.=185° C. 1H-NMR (CDCl3/MeOD):δ=8.76 (d, 1H), 8.43 (dd, 1H), 8.02 (dt, 1H), 7.39 (m, 1H), 7.21-7.29 (m, 2H), 6.95 (m, 2H).
Name
2-(3-pyridyl)phenyl benzyl ether
Quantity
6.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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